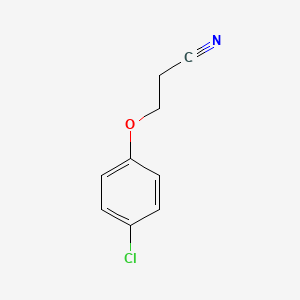

3-(4-Chlorophenoxy)propanenitrile

説明

Contextualization within Aryloxypropanenitrile and Organochloride Chemistry

3-(4-Chlorophenoxy)propanenitrile belongs to two significant classes of organic compounds: aryloxypropanenitriles and organochlorides. The aryloxypropanenitrile group is characterized by an aromatic ring linked to a propanenitrile chain through an ether bond. This structural motif is a key component in various biologically active molecules. The presence of the nitrile group (-C≡N) is of particular importance, as it is a highly versatile functional group that can be converted into a wide array of other functionalities, including amines, carboxylic acids, and amides.

Simultaneously, the compound is classified as an organochloride due to the presence of a chlorine atom bonded to the phenyl ring. Organochlorine compounds are a diverse group of chemicals with a broad spectrum of applications, although some are noted for their environmental persistence. In the context of synthetic chemistry, the chlorine atom on the aromatic ring can influence the molecule's reactivity and provide a site for further functionalization through various coupling and substitution reactions.

Research Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic and industrial research lies in its utility as a versatile synthetic intermediate. Its bifunctional nature, possessing both a reactive nitrile group and a modifiable chlorophenyl ring, allows it to be a precursor in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Furthermore, the nitrile group can be hydrolyzed to produce 3-(4-chlorophenoxy)propanoic acid, another valuable intermediate. The presence of the chloro- substituent on the phenyl ring also opens up possibilities for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the construction of more elaborate molecular architectures.

A structurally related compound, 3-(4-chlorophenyl)-3-chloroacrolein, has been identified as a key intermediate in the synthesis of the pyrethroid insecticide bifenthrin. google.com This highlights the potential of similar chlorophenyl structures in the development of agrochemicals.

The synthesis of this compound itself can be conceptually based on the well-established Michael addition reaction. A plausible synthetic route involves the reaction of 4-chlorophenol (B41353) with acrylonitrile (B1666552). This reaction is analogous to the documented synthesis of 3-(4-methoxyphenoxy)propanenitrile, where 4-methoxyphenol (B1676288) is reacted with acrylonitrile.

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| CAS Number | 46125-42-2 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

Note: Physical properties such as boiling and melting points are not consistently reported in the available literature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEZBXFEROYDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196738 | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46125-42-2 | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-Chlorophenoxy)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenoxy Propanenitrile

Conventional Synthetic Routes

Traditional methods for the synthesis of 3-(4-Chlorophenoxy)propanenitrile have long been established, providing reliable, albeit sometimes slow, pathways to the desired product.

Nucleophilic Addition of Phenols to Acrylonitrile (B1666552) (Michael Addition)

The most common and direct route to this compound is through the Michael addition, a class of conjugate addition reactions. masterorganicchemistry.com This reaction involves the nucleophilic addition of a 4-chlorophenoxide ion to the electrophilic β-carbon of acrylonitrile. libretexts.org The process is typically initiated by deprotonating 4-chlorophenol (B41353) with a base to form the more nucleophilic phenoxide. masterorganicchemistry.com This enolate then attacks the acrylonitrile molecule, leading to the formation of a new carbon-oxygen bond and, after protonation, the final product. masterorganicchemistry.comlibretexts.org

The reaction is generally carried out in the presence of a base catalyst. Common bases used for this purpose include potassium carbonate and sodium hydroxide (B78521). tamu.educhemicalbook.com The choice of solvent can also influence the reaction, with alcohols like tert-butanol (B103910) sometimes employed. chemicalbook.com The reaction is thermodynamically favorable due to the formation of a stable C-C single bond at the expense of a weaker C=C pi bond. libretexts.org

A general representation of the Michael addition for the synthesis of this compound is as follows:

Step 1: Deprotonation: 4-Chlorophenol reacts with a base to form the 4-chlorophenoxide ion.

Step 2: Nucleophilic Attack: The 4-chlorophenoxide ion attacks the β-carbon of acrylonitrile.

Step 3: Protonation: The resulting intermediate is protonated to yield this compound.

Alternative Cyanoalkylation Strategies

While the Michael addition is prevalent, other cyanoalkylation strategies can also be employed to synthesize this compound. These methods often involve the use of different starting materials or reaction pathways to introduce the 3-cyanopropyl group to the 4-chlorophenoxy moiety. For instance, instead of acrylonitrile, a reagent like 3-chloropropionitrile (B165592) could be used, where the chlorine atom is displaced by the 4-chlorophenoxide ion in a nucleophilic substitution reaction. orgsyn.org

Another approach involves the in-situ generation of a silyl (B83357) ketene (B1206846) imine from acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu This highly nucleophilic species can then react with a suitable electrophile derived from 4-chlorophenol to form the desired product. richmond.edu These alternative strategies can offer advantages in specific contexts, such as improved yields or compatibility with other functional groups.

Enhanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of techniques like microwave-assisted synthesis and the development of advanced catalytic systems.

Microwave-Accelerated Reaction Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.insphinxsai.com Compared to conventional heating, microwave irradiation offers rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields. sphinxsai.comanton-paar.com This is because microwaves directly couple with the molecules in the reaction mixture, leading to efficient internal heating. anton-paar.com

In the context of synthesizing this compound, microwave assistance can be applied to the Michael addition reaction. The use of microwave irradiation can dramatically shorten the time required for the reaction to reach completion, often from hours to just a few minutes. rasayanjournal.co.in This rapid heating can also minimize the formation of side products, leading to a cleaner reaction profile. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive option for both laboratory-scale and industrial production. rasayanjournal.co.insphinxsai.com

Exploration of Catalytic Systems and Their Efficacy

The choice of catalyst is crucial for the efficiency of the synthesis of this compound. Research has focused on developing catalysts that are not only highly active but also reusable and environmentally benign.

In the conventional Michael addition, basic catalysts like potassium carbonate are effective. chemicalbook.com However, the development of more sophisticated catalytic systems continues to be an area of interest. For instance, phase transfer catalysts can be effective in promoting reactions between reactants in different phases.

Furthermore, the use of solid-supported catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste. nih.gov For example, a study on a similar reaction, the synthesis of 3-(4-methoxyphenoxy)propanenitrile, utilized potassium carbonate in tert-butanol. chemicalbook.com The development of novel catalysts, including organocatalysts and metal-based systems, is an ongoing effort to improve the sustainability and efficiency of this important transformation. nih.govgoogle.com

Below is a table summarizing the reaction conditions for a related synthesis, which can provide insights into the conditions applicable to this compound.

Table 1: Synthesis of 3-(4-methoxyphenoxy)propanenitrile

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-Methoxyphenol (B1676288), Acrylonitrile | K₂CO₃ | t-butanol | 80-85 °C | 24 h | 90% | chemicalbook.com |

This interactive table allows for the comparison of different synthetic parameters and their impact on the reaction outcome. The data highlights the conditions under which high yields of the desired product can be achieved.

Chemical Transformations and Reactivity Profiles of 3 4 Chlorophenoxy Propanenitrile

Reactions of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This inherent reactivity allows for a variety of transformations, including hydrolysis, reduction, and addition reactions.

Hydrolytic Conversions to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.ukchemistrysteps.com This process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom and facilitates the nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com Continued heating in the acidic solution hydrolyzes the amide to the corresponding carboxylic acid, in this case, 3-(4-chlorophenoxy)propanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemicalbook.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orgchemistrysteps.com This is followed by protonation by water to yield an imidic acid, which rearranges to an amide. libretexts.orgchemistrysteps.com While the reaction can potentially be stopped at the amide stage under milder basic conditions, vigorous conditions will drive the hydrolysis of the amide to the carboxylate salt. chemistrysteps.comorganicchemistrytutor.com Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk

Table 1: Hydrolysis Conditions and Products

| Catalyst | Intermediate Product | Final Product (after acidification if needed) |

|---|---|---|

| Acid (e.g., HCl, H₂SO₄) | 3-(4-Chlorophenoxy)propanamide | 3-(4-Chlorophenoxy)propanoic acid |

Reductive Pathways to Amine Derivatives

The nitrile group can be reduced to a primary amine through various reductive methods. A common and effective method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. libretexts.orgopenstax.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to form the primary amine, 3-(4-chlorophenoxy)propan-1-amine. openstax.orglibretexts.org

Catalytic hydrogenation is another important method for the reduction of nitriles to primary amines. google.comresearchgate.net This process often employs catalysts such as Raney nickel, palladium, or rhodium at elevated temperatures and pressures. google.comnih.gov To suppress the formation of secondary and tertiary amine byproducts, these reactions are often carried out in the presence of ammonia (B1221849) or a basic substance. google.comresearchgate.net For instance, rhodium-catalyzed hydrogenation in a two-phase solvent system with a basic substance has been shown to produce high yields of primary amines under surprisingly mild conditions. google.com Nickel-based catalysts have also been developed for the efficient hydrogenation of aromatic nitriles. rsc.orgacs.org

Table 2: Reduction Methods for Nitrile Conversion

| Reagent/Catalyst | Product | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(4-Chlorophenoxy)propan-1-amine | Powerful, non-catalytic reduction. libretexts.orglibretexts.org |

Nucleophilic Addition Reactions of the Nitrile Moiety (e.g., Grignard Reagent Addition)

Grignard reagents (R-MgX) readily react with nitriles to form ketones after an acidic workup. masterorganicchemistry.comshaalaa.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an imine salt intermediate. ucalgary.cajove.com This intermediate is stable and does not undergo a second addition of the Grignard reagent. chemistrysteps.com Upon hydrolysis with aqueous acid, the imine is converted to a ketone. masterorganicchemistry.comyoutube.com For example, the reaction of 3-(4-chlorophenoxy)propanenitrile with a Grignard reagent, followed by hydrolysis, would yield a ketone. doubtnut.com

The mechanism involves several steps:

Nucleophilic attack of the Grignard reagent on the nitrile carbon. jove.comyoutube.com

Formation of an intermediate imine salt. ucalgary.ca

Protonation of the imine salt during aqueous acid workup to form an imine. masterorganicchemistry.comucalgary.ca

Hydrolysis of the imine to the final ketone product. jove.comyoutube.com

This reaction is a valuable tool for forming new carbon-carbon bonds and synthesizing ketones that might be difficult to prepare by other methods. chemistrysteps.com

Transformations Involving the Phenoxy and Chlorophenyl Moieties

Beyond the reactions of the nitrile group, the ether linkage and the chlorophenyl ring of this compound can also undergo specific chemical transformations.

Cleavage and Modification of the Ether Linkage

The ether linkage in aryl alkyl ethers like this compound can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.canumberanalytics.com This reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, making it a better leaving group. ucalgary.calibretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and displacing the phenoxy group. ucalgary.calibretexts.org

Due to the stability of the aryl-oxygen bond, the cleavage results in the formation of a phenol (B47542) (in this case, 4-chlorophenol) and an alkyl halide (3-bromopropanenitrile or 3-iodopropanenitrile). ucalgary.calibretexts.org The resulting phenol does not react further with the hydrogen halide. ucalgary.ca Diaryl ethers are generally resistant to cleavage by this method. libretexts.orglibretexts.org

Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl group in this compound can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing group, but it is also a deactivating group due to its electron-withdrawing inductive effect (-I effect). stackexchange.comdoubtnut.com This deactivation means that the reactions are generally slower than those of benzene (B151609). stackexchange.com However, the resonance effect (+R effect) of the chlorine atom's lone pairs increases electron density at the ortho and para positions, directing incoming electrophiles to these sites. stackexchange.comdoubtnut.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edu The conditions for these reactions on the deactivated chlorophenyl ring would need to be more forcing than those used for benzene.

The chlorine atom itself can be substituted under certain conditions via nucleophilic aromatic substitution, though this typically requires high temperatures and pressures or the presence of strong electron-withdrawing groups on the ring. doubtnut.comshaalaa.com For example, reaction with sodium hydroxide at high temperature and pressure can yield a phenol (Dow's process), while reaction with ammonia can produce an aniline (B41778) derivative. doubtnut.comshaalaa.com

Derivatization Strategies for Analytical and Synthetic Applications

The chemical structure of this compound, featuring a reactive nitrile group and an aromatic chlorophenyl ring, offers multiple avenues for derivatization. These transformations are pivotal for both the synthesis of new chemical entities and the development of robust analytical methods. Derivatization can target the nitrile functionality, leading to a variety of functional groups, or involve reactions at the aromatic ring, although transformations of the nitrile group are more common for creating diverse molecular scaffolds.

Derivatization for Synthetic Applications

The conversion of the nitrile group into other functional groups is a cornerstone of synthetic strategy, allowing this compound to serve as a versatile intermediate. Key transformations include hydrolysis, reduction, and acid-catalyzed additions.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that converts nitriles into carboxylic acids. chemistrysteps.comchemguide.co.uk This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uklibretexts.org The process occurs in two main stages: the nitrile is first converted to a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. testbook.com

Under acidic conditions (e.g., refluxing with aqueous hydrochloric acid), the direct product is 3-(4-Chlorophenoxy)propanoic acid. libretexts.org In alkaline hydrolysis (e.g., refluxing with aqueous sodium hydroxide), the initial product is the sodium salt of the carboxylic acid (sodium 3-(4-chlorophenoxy)propanoate), which requires subsequent acidification with a strong acid to yield the free carboxylic acid. libretexts.orgtestbook.com

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a pathway to a different class of compounds with unique biological and chemical properties. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. organic-chemistry.org

Common methods include the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. youtube.comlibretexts.org Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel can be employed to yield 3-(4-Chlorophenoxy)propan-1-amine. libretexts.org More specialized reagents like diisopropylaminoborane (B2863991) have also been shown to be effective for the reduction of various nitriles to primary amines. nih.gov

Formation of N-Substituted Amides via Ritter Reaction

The Ritter reaction provides a method to convert nitriles into N-substituted amides. wikipedia.org This reaction involves the acid-catalyzed addition of the nitrile to a stable carbocation, which is typically generated in situ from an alkene or a secondary/tertiary alcohol. organic-chemistry.orgjkchemical.com The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to form the amide. organic-chemistry.orgnrochemistry.com For instance, reacting this compound with a tertiary alcohol like tert-butanol (B103910) in the presence of a strong acid (e.g., sulfuric acid) would produce N-tert-butyl-3-(4-chlorophenoxy)propanamide. organic-chemistry.org

The following table summarizes key synthetic derivatization strategies for this compound.

| Starting Material | Transformation | Reagents & Conditions | Product |

| This compound | Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | 3-(4-Chlorophenoxy)propanoic acid |

| This compound | Reduction | 1. LiAlH₄, Ether2. H₂O | 3-(4-Chlorophenoxy)propan-1-amine |

| This compound | Ritter Reaction | tert-Butanol, H₂SO₄ | N-tert-butyl-3-(4-chlorophenoxy)propanamide |

Derivatization for Analytical Applications

In analytical chemistry, derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are better suited for a given analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net The goals are often to improve stability, enhance volatility (for GC), or increase detection sensitivity by introducing a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag. americanpharmaceuticalreview.compsu.edu

While this compound possesses a UV-active chlorophenyl group, its synthetic derivatives—namely the carboxylic acid and amine—are often the targets for analytical derivatization to achieve lower detection limits or to facilitate analysis in complex biological matrices.

Analysis of the Carboxylic Acid Derivative

After hydrolysis, the resulting 3-(4-Chlorophenoxy)propanoic acid can be derivatized to enhance its detectability. Reagents that target the carboxylic acid functional group are used to attach a tag with strong UV absorbance or fluorescence. For example, nitrophenylhydrazine (B1144169) reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), are classic derivatizing agents for carboxylic acids that significantly improve detection for HPLC-UV analysis. google.com

Analysis of the Amine Derivative

The primary amine, 3-(4-Chlorophenoxy)propan-1-amine, obtained from the reduction of the nitrile, is an excellent candidate for derivatization. A wide array of reagents is available for labeling primary amines to enable highly sensitive detection. psu.edu Common examples include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.

Benzoyl chloride: Introduces a benzoyl group, enhancing UV detection. researchgate.net

9-fluorenylmethyl chloroformate (Fmoc-Cl): Attaches the highly fluorescent Fmoc protecting group. researchgate.net

These derivatization strategies convert the amine into a stable, easily detectable product suitable for trace-level quantification by HPLC with fluorescence or enhanced UV detection.

The table below outlines potential analytical derivatization strategies for the key synthetic products of this compound.

| Analyte (Derivative) | Target Functional Group | Example Reagent(s) | Analytical Purpose |

| 3-(4-Chlorophenoxy)propanoic acid | Carboxylic Acid | 2-Nitrophenylhydrazine (2-NPH) | Enhance UV detection for HPLC |

| 3-(4-Chlorophenoxy)propan-1-amine | Primary Amine | Dansyl chloride (DNS-Cl) | Introduce fluorescent tag for HPLC-FLD |

| 3-(4-Chlorophenoxy)propan-1-amine | Primary Amine | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Introduce fluorescent tag for HPLC-FLD |

| 3-(4-Chlorophenoxy)propan-1-amine | Primary Amine | Benzoyl chloride | Enhance UV detection for HPLC |

Applications of 3 4 Chlorophenoxy Propanenitrile As a Key Chemical Building Block

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Precursors

The unique structure of 3-(4-chlorophenoxy)propanenitrile allows it to serve as a foundational element in the synthesis of a variety of organic molecules, particularly heterocyclic systems that form the core of many pharmaceutical compounds.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net this compound is a direct precursor to the corresponding 6-chloro-4-chromanone. The synthesis is typically achieved through an intramolecular cyclization reaction.

This transformation is a variation of the Houben-Hoesch reaction, where the nitrile group reacts with the activated aromatic ring under strong acid catalysis. Research has demonstrated that 3-aryloxypropanenitriles, in general, can be effectively cyclized to form 4-chromanones. researchgate.net For example, a process using a combination of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) has been shown to be effective for this type of cyclization. researchgate.net A patent for a similar compound, 3-(3,5-difluorophenoxy)propanenitrile, describes its cyclization using concentrated sulfuric acid to produce the corresponding difluoro-chroman-4-one, highlighting the industrial applicability of this method. google.com The reaction proceeds via protonation of the nitrile, which then acts as an electrophile, attacking the electron-rich ortho position of the phenoxy group to form the six-membered pyranone ring after hydrolysis of the intermediate imine.

Table 1: Representative Conditions for Cyclization of 3-Aryloxypropanenitriles to 4-Chromanones

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 3-Aryloxypropanenitriles | TfOH, TFA | Not specified | 4-Chromanones | Moderate to Excellent | researchgate.net |

| 3-(3,5-Difluorophenoxy)propanenitrile | Conc. H₂SO₄ | 10-20 °C, then 50 °C | 5,7-Difluoro-4-chromanone | 80% | google.com |

This table is based on data for analogous compounds, illustrating the general synthetic route applicable to this compound.

While direct, one-step syntheses of indoles from this compound are not prominently documented, its structure allows for its conversion into key precursors for well-established indole (B1671886) synthesis methodologies. One of the most famous methods, the Fischer indole synthesis, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. researchgate.netCurrent time information in St Louis, MO, US.

This compound can be envisioned as a precursor to a suitable ketone. For instance, a Friedel-Crafts acylation of an aromatic compound with the propionitrile (B127096) derivative or hydrolysis of the nitrile to a carboxylic acid followed by conversion to an acylating agent could yield a ketone. This ketone, now bearing the 4-chlorophenoxy moiety, could then be reacted with a phenylhydrazine to construct the indole ring system. This multi-step approach demonstrates the utility of this compound as a building block for accessing complex, substituted indoles which are of significant interest in medicinal chemistry. nih.govnih.gov

Furthermore, the nitrile group is a versatile functional handle for the synthesis of various other nitrogen-containing heterocycles. For example, nitriles are known starting materials for the synthesis of pyrimidines, pyridines, and thiadiazoles through condensation reactions with other bifunctional molecules. nih.govresearchgate.net The reaction of propanenitrile derivatives with compounds like benzimidazoles has been shown to produce more complex heterocyclic systems. researchgate.net This versatility allows this compound to be a potential starting point for a diverse range of heterocyclic structures.

Table 2: Potential Heterocyclic Systems from Nitrile Precursors

| Heterocyclic System | General Precursors | Potential Reaction Type |

| Indole | Aryl hydrazines, Ketones/Aldehydes | Fischer Indole Synthesis |

| Pyrimidine | Amidines, Guanidines | Condensation/Cyclization |

| Pyridine | Malononitrile dimer, Carbonyl compounds | Knoevenagel/Michael/Cyclization |

| Thiadiazole | Thiosemicarbazide | Dehydrative Cyclization |

Utility in the Development of Advanced Materials

The electronic properties and rigid structure imparted by the 4-chlorophenoxy group make this compound an interesting building block for the synthesis of advanced organic materials with tailored optical and electronic properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which dictates their electronic energy levels (HOMO/LUMO) and intermolecular packing. The introduction of halogen atoms, such as chlorine, is a common strategy to modulate these properties.

The electron-withdrawing nature of the chlorine atom and the phenoxy linkage in this compound can lower the energy levels of a conjugated system. By converting the nitrile group into a polymerizable functional group (e.g., a boronic ester, a stannane, or another halide), this compound can be incorporated as a monomer into semiconducting polymers. Synthetic methods such as Suzuki or Stille coupling are commonly used for creating such polymers. nih.gov The inclusion of the 4-chlorophenoxy side chain can influence the polymer's solubility, film morphology, and charge transport characteristics, making it a potentially useful component in the design of new materials for organic electronics.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecules possess a degree of orientational order, which is the basis for their application in display technologies (LCDs). The molecular structure of a liquid crystal (mesogen) typically consists of a rigid core and flexible terminal chains.

The 4-chlorophenoxy group present in this compound is a suitable component for the rigid core of a mesogen due to its planarity and polarity. The nitrile group can be chemically transformed into various other functional groups to complete the liquid crystalline structure. For instance, it could be hydrolyzed to a carboxylic acid and esterified with a phenolic alcohol, or reduced to an amine and converted into an imine, forming the central linkage of a calamitic (rod-shaped) liquid crystal. Studies have shown that polystyrene derivatives modified with alkyloxyphenol precursors can act as orientation layers for liquid crystals, indicating the importance of such phenolic structures in controlling molecular alignment. nih.govmdpi.com

Table 3: Examples of Liquid Crystalline Cores Containing Phenyl Ether Linkages

| Core Structure Type | Key Features | Potential Synthesis Link |

| Ester-based | Aromatic acids and phenols linked by an ester group. | Hydrolysis of nitrile to acid, then esterification. |

| Schiff base (Imine) | Aromatic amines and aldehydes linked by an imine group. | Reduction of nitrile to amine, then condensation. |

| Biphenyl derivatives | Two linked phenyl rings forming a rigid core. | Coupling reactions of modified nitrile precursor. |

This table illustrates general structures where the 4-chlorophenoxy moiety could be incorporated.

Organic solar cells (OSCs) offer a promising route to low-cost, flexible, and large-area renewable energy generation. The efficiency of OSCs is critically dependent on the properties of the electron donor and electron acceptor materials in the active layer. Fine-tuning the chemical structure of these materials is essential to optimize light absorption, exciton (B1674681) dissociation, and charge transport.

The incorporation of halogenated phenyl groups is a known strategy in the design of both donor polymers and non-fullerene acceptors for OSCs. The electron-withdrawing 4-chlorophenoxy group can be used to adjust the HOMO and LUMO energy levels of a material to improve the open-circuit voltage (Voc) of the device and to enhance intermolecular interactions that favor efficient charge transport. Recent advances have shown that chlorinated acceptors can improve crystallinity and phase separation in the active layer blend, leading to higher power conversion efficiencies. bldpharm.com this compound represents a readily available starting material that can be chemically modified into a monomer and integrated into novel donor or acceptor materials for high-performance organic solar cells.

Advanced Spectroscopic and Analytical Techniques for the Characterization of 3 4 Chlorophenoxy Propanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-(4-Chlorophenoxy)propanenitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons. The protons on the p-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). The two protons on the carbon adjacent to the oxygen (O-CH₂) and the two protons on the carbon adjacent to the nitrile group (CH₂-CN) would each present as a triplet in the aliphatic region, due to spin-spin coupling with their respective neighbors. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating ether linkage. The nitrile carbon (C≡N) would appear in a characteristic downfield region (around δ 117-120 ppm). The two aliphatic carbons would be found in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | Doublet | ~129 |

| Aromatic CH (ortho to O) | Doublet | ~116 |

| O-CH₂ -CH₂-CN | Triplet | ~65 |

| O-CH₂-CH₂ -CN | Triplet | ~18 |

| C -Cl | - | ~128 |

| C -O | - | ~157 |

| C ≡N | - | ~118 |

Note: These are predicted values based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of this compound and in assessing its purity by detecting the presence of any impurities.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (181.03 g/mol for the ³⁵Cl isotope and 183.03 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio). The presence of the chlorine isotope pattern is a key diagnostic feature for chlorine-containing compounds.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond and the loss of the propionitrile (B127096) side chain. Expected fragments would include the 4-chlorophenoxy radical cation and various smaller fragments resulting from the breakdown of the aliphatic chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, thus confirming the molecular formula. uni.lu

Table 2: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry

| Ion | Predicted m/z | Description |

| [M]⁺ | 181/183 | Molecular ion (containing ³⁵Cl/³⁷Cl) |

| [M+H]⁺ | 182/184 | Protonated molecular ion |

| [M+Na]⁺ | 204/206 | Sodium adduct |

| [C₆H₄ClO]⁺ | 127/129 | 4-Chlorophenoxy cation |

| [C₃H₄N]⁺ | 54 | Propionitrile fragment |

Note: These are predicted values. The relative intensities of these peaks would depend on the specific ionization technique and energy used.

Chromatographic Separations for Isolation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantitative analysis to determine purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for these purposes.

For the isolation of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the target compound from any starting materials, by-products, or other impurities.

For quantitative analysis, a validated HPLC method is often preferred. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. The retention time of the compound under specific chromatographic conditions (flow rate, temperature, and mobile phase composition) is a characteristic property that can be used for its identification. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, particularly for assessing its volatility and thermal stability. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column, and the mass spectrometer would provide definitive identification of the eluting peak.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenoxy Propanenitrile

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

There are no specific quantum mechanical studies published in peer-reviewed journals that focus on 3-(4-Chlorophenoxy)propanenitrile. Such studies would typically employ methods like Density Functional Theory (DFT) or other ab initio calculations to determine the molecule's electronic properties. Key parameters that could be investigated include:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity towards electrophiles and nucleophiles.

Reactivity Descriptors: Various theoretical descriptors, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), could be calculated to predict the most likely sites for chemical reactions.

Without experimental or theoretical studies, no data tables or detailed research findings on the electronic structure and reactivity of this compound can be presented.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Molecular Interactions

Similarly, the conformational landscape and intermolecular interaction profile of this compound have not been elucidated through molecular modeling and simulation studies. Research in this area would typically involve:

Conformational Analysis: Techniques such as systematic or stochastic conformational searches, often coupled with molecular mechanics or quantum mechanical calculations, would be used to identify the stable conformations (rotational isomers) of the molecule and their relative energies. This is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the dynamic behavior of this compound in different environments (e.g., in a solvent or interacting with a biological target). These simulations track the movements of atoms over time, offering a picture of the molecule's flexibility and intermolecular interactions.

Intermolecular Interaction Studies: Computational methods could be used to study how this compound interacts with other molecules, such as through hydrogen bonding, van der Waals forces, or electrostatic interactions. This is particularly important for understanding its behavior in solution and its potential biological activity.

In the absence of such computational investigations, no data on the preferred conformations, interaction energies, or dynamic properties of this compound can be compiled and presented.

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Chlorophenoxy)propanenitrile in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated into halogenated organic waste containers and processed by licensed waste management facilities to avoid environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical:

Nucleophilic substitution : React 4-chlorophenol with acrylonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization tips:

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

- Adjust stoichiometry (1.2:1 molar ratio of 4-chlorophenol to acrylonitrile) to minimize unreacted starting material .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 7.2–7.4 ppm, doublet), methine proton (δ 4.3 ppm, triplet), and nitrile carbon (no proton signal).

- IR : Confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹) and ether linkage (C-O-C stretch at ~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 195.6 (C₉H₇ClNO⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or structural isomerism. Strategies include:

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations (e.g., distinguishing para vs. ortho substituents).

- X-ray Crystallography : Confirm molecular geometry, as seen in related nitrile derivatives (e.g., (2S)-3-(2-chloro-4-hydroxyphenyl)-2-(4-hydroxyphenyl)propanenitrile, PDB ligand I1I) .

- Control Experiments : Re-synthesize derivatives under anhydrous conditions to rule out hydrolysis artifacts .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Common impurities include residual 4-chlorophenol and acrylonitrile dimer byproducts.

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with ESI+ detection to separate impurities (retention time: 6.2 min for 4-chlorophenol).

- Limit of Detection (LOD) : Achieve <0.1% impurity levels via calibration curves (R² > 0.99) .

Q. What computational approaches model the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electron-withdrawing effects of the nitrile group.

- Hammett σ Constants : Correlate substituent effects (e.g., -Cl σₚ = +0.23) with reaction rates in SNAr mechanisms.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。